molecular formula C12H21NO3 B1279021 (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine CAS No. 115378-31-9

(R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine

Cat. No. B1279021
M. Wt: 227.3 g/mol
InChI Key: SEDZCRLQHSPEFD-SECBINFHSA-N
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Description

(R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine is a compound that falls within the class of oxazolidines, which are heterocyclic compounds containing an oxygen atom, a nitrogen atom, and a carbon backbone. The presence of the tert-butoxycarbonyl (Boc) group indicates that the nitrogen atom is protected, which is a common strategy in peptide synthesis to prevent unwanted side reactions . The vinyl group attached to the oxazolidine ring suggests that this compound could be used as a precursor for further chemical transformations, such as cycloaddition reactions .

Synthesis Analysis

The synthesis of related oxazolidine derivatives often involves the use of enantiomerically pure β-amino alcohols, which can be obtained through methods like Sharpless epoxidation. These alcohols are then converted into oxazolidines, such as the N-Boc-protected oxazolidine derivatives . In some cases, the synthesis can involve lithiation and subsequent reaction with aldehydes to introduce different substituents onto the oxazolidine ring, as seen in the formation of 2-metalated N-Boc-4,4-dimethyl-1,3-oxazolidines .

Molecular Structure Analysis

The molecular structure of (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine is characterized by the presence of a five-membered oxazolidine ring, which is a stable heterocycle. The Boc group provides steric bulk and can influence the reactivity and selectivity of the molecule during chemical reactions. The vinyl group presents an opportunity for further functionalization through various chemical reactions, such as cycloadditions or hydrogenations .

Chemical Reactions Analysis

Oxazolidines, including those with Boc protection, can participate in a variety of chemical reactions. For instance, they can be used in asymmetric synthesis as chiral auxiliaries or inductors, influencing the stereochemical outcome of reactions involving adjacent prostereogenic centers . The vinyl group in (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine can undergo cycloaddition reactions, as demonstrated by the Rh(II)-catalyzed transannulation with N-sulfonyl-1,2,3-triazoles to form tricyclic 2-imidazolones .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine would be influenced by the oxazolidine ring and the substituents attached to it. The Boc group is known for its good leaving group properties under acidic conditions, which can be exploited in deprotection steps during peptide synthesis. The vinyl group's presence suggests that the compound would have a degree of unsaturation, which could affect its reactivity and the types of reactions it can participate in . The exact physical properties such as melting point, boiling point, and solubility would depend on the specific substituents and their interactions.

Scientific Research Applications

Synthesis and Intermediates

  • (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine is used in the synthesis of various organic compounds. Garner et al. (2003) described its use as a reactant in the synthesis of serinal derivatives, emphasizing its role in acylation, alkylation, and cyclization processes (Garner & Park, 2003).

Applications in Peptide Synthesis

  • Wagner and Tilley (1990) highlighted its application in preparing protected β-hydroxyaspartic acid, which is essential for peptide synthesis via solid-phase methods (Wagner & Tilley, 1990).

Role in Synthesizing D-ribo-Phytosphingosine

  • Lombardo et al. (2006) utilized (R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine in the high-yield synthesis of D-ribo-phytosphingosine, showcasing its utility in complex molecule synthesis (Lombardo, Capdevila, Pasi, & Trombini, 2006).

Pharmaceutical Research

  • Pinto et al. (2008) demonstrated its use in synthesizing amino acids with applications in pharmaceutical research, specifically targeting glutamate receptors (Pinto et al., 2008).

Use in Organic Chemistry

  • Beaulieu, Duceppe, and Johnson (1991) showed how it's employed in the synthesis of chiral vinylglycines, which are valuable in organic chemical reactions (Beaulieu, Duceppe, & Johnson, 1991).

properties

IUPAC Name

tert-butyl (4R)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h7,9H,1,8H2,2-6H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDZCRLQHSPEFD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C=C)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50446878
Record name (R)-N-BOC-2,2-DIMETHYL-4-VINYLOXAZOLIDINE
Source EPA DSSTox
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Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Boc-2,2-dimethyl-4-vinyloxazolidine

CAS RN

115378-31-9
Record name (4R)-2,2-Dimethyl-4-vinyloxazolidine-3-carboxylic acid tert-butyl ester
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Record name (R)-N-BOC-2,2-DIMETHYL-4-VINYLOXAZOLIDINE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115378-31-9
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